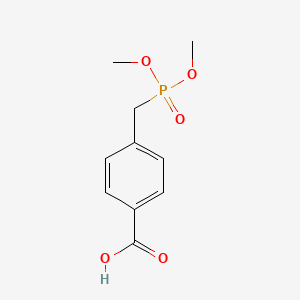

4-((Dimethoxyphosphoryl)methyl)benzoic acid

Description

Properties

Molecular Formula |

C10H13O5P |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

4-(dimethoxyphosphorylmethyl)benzoic acid |

InChI |

InChI=1S/C10H13O5P/c1-14-16(13,15-2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H,11,12) |

InChI Key |

VZNBIERTQISVTJ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethoxyphosphoryl)methyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with dimethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the dimethoxyphosphoryl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethoxyphosphoryl)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to a phosphine oxide or phosphine.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: The major product is the corresponding phosphonic acid derivative.

Reduction: The major products are phosphine oxide or phosphine derivatives.

Substitution: The major products are substituted benzoic acid derivatives, such as nitrobenzoic acid, sulfonic acid, and halogenated benzoic acids.

Scientific Research Applications

4-((Dimethoxyphosphoryl)methyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((Dimethoxyphosphoryl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

4-[(Diethoxyphosphinoyl)methyl]benzoic acid

- Molecular Formula : C₁₂H₁₇O₅P

- Key Differences : Ethoxy groups replace methoxy in the phosphonate moiety.

- Impact: Increased hydrophobicity due to longer alkyl chains. Crystal structure (monoclinic, P2₁/n) forms centrosymmetric dimers via O–H⋯O hydrogen bonds, a feature likely shared with the methoxy analog but with altered packing due to steric effects .

4-(Methoxymethyl)benzoic Acid

- Molecular Formula : C₉H₁₀O₃

- Key Differences : Methoxymethyl (-CH₂OCH₃) substituent instead of phosphorylmethyl.

- Impact :

4-(Dimethylamino)benzoic Acid

- Molecular Formula: C₉H₁₁NO₂

- Key Differences: Electron-donating dimethylamino (-N(CH₃)₂) group.

- Impact :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent Electronic Effect | Predicted pKa* | Key Physical Traits |

|---|---|---|---|---|

| 4-((Dimethoxyphosphoryl)methyl)benzoic acid | 258.21 | Strongly electron-withdrawing | ~2.5–3.5 | High crystallinity; hydrogen-bonding |

| 4-[(Diethoxyphosphinoyl)methyl]benzoic acid | 272.23 | Electron-withdrawing | ~2.5–3.5 | Monoclinic crystal system; dimerization |

| 4-(Methoxymethyl)benzoic acid | 166.18 | Electron-donating | ~4.5–5.0 | Lower melting point; moderate solubility |

| 4-(Dimethylamino)benzoic acid | 165.19 | Strongly electron-donating | ~5.0–6.0 | High solubility in polar solvents |

*Predicted pKa values based on substituent effects.

Chemical Reactivity

- Phosphonate Esters vs. Carboxylate Esters :

- Phosphonate esters (e.g., methyl ester in ) are more resistant to hydrolysis than carboxylate esters (e.g., 4-(methoxycarbonyl)benzoic acid, ), enhancing stability under acidic/basic conditions .

- The phosphoryl group in the target compound can participate in nucleophilic substitution or coordination chemistry, useful in metal-organic frameworks .

Biological Activity

4-((Dimethoxyphosphoryl)methyl)benzoic acid is an organophosphorus compound with a unique structural composition that includes a benzoic acid moiety and a dimethoxyphosphoryl group. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{17}O_{5}P

- Molecular Weight : 272.23 g/mol

- Structural Features : The compound features a benzoic acid structure substituted with a dimethoxyphosphoryl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Preliminary studies indicate that compounds with similar phosphonate structures can inhibit certain enzymes, suggesting that this compound may also exhibit enzyme inhibition properties. Further research is needed to elucidate its precise mechanism of action.

Enzyme Interaction

Interaction studies have focused on the binding affinity of this compound with biological targets, such as enzymes involved in inflammatory pathways. These studies reveal potential inhibitory effects on key enzymes that could lead to anti-inflammatory benefits.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound. Similar phosphonate derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure suggests it may exhibit similar antimicrobial properties.

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study explored the structure-activity relationship (SAR) of phosphonate compounds against Mycobacterium tuberculosis. It was found that compounds with similar structures exhibited significant inhibition of MbtI, an enzyme critical for iron acquisition in bacteria, leading to reduced siderophore production and enhanced antimycobacterial action .

- Findings : Compounds demonstrated MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong potential for further development .

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl Phosphate | C_4H_{11}O_4P | Insecticide; lacks aromaticity |

| Methyl Phosphonate | C_2H_7O_4P | Reactive phosphorus compound |

| Phenyl Phosphate | C_6H_7O_4P | Aromatic; lacks carboxylic acid |

The unique combination of functionalities in this compound may enhance its biological activity compared to these structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for 4-((Dimethoxyphosphoryl)methyl)benzoic acid?

The synthesis typically involves palladium-catalyzed cross-coupling or phosphorylation of benzoic acid derivatives. For example, analogous routes for diethoxyphosphoryl analogs use aryl halides reacting with dimethyl phosphite under basic conditions (e.g., NaHCO₃) in toluene at 80–100°C . Modifying substituents (e.g., replacing ethoxy with methoxy groups) requires adjusting reaction stoichiometry and catalyst loading to optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/³¹P NMR : The phosphonate group (δ ~30–35 ppm in ³¹P NMR) and aromatic protons (δ ~7.5–8.5 ppm in ¹H NMR) provide structural confirmation. For example, the methylene linker (–CH₂–P=O) shows splitting patterns in ¹H NMR due to coupling with phosphorus .

- FT-IR : Stretching vibrations for P=O (~1250 cm⁻¹) and carboxylic acid (–COOH, ~1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction is the gold standard. For analogous phosphonates, monoclinic systems (space group P21/n) with unit cell parameters a = 9.65 Å, b = 12.17 Å, c = 11.82 Å, and β = 108.93° have been reported. Hydrogen-bonding networks (e.g., O–H⋯O dimers) stabilize the crystal lattice, which can be analyzed using software like SHELXL .

Q. What safety precautions are recommended for handling this compound?

Refer to SDS guidelines for phosphonate derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact (H314: Causes severe skin burns).

- Store in a dry, ventilated area away from oxidizing agents (P403 + P233).

- In case of ingestion, seek immediate medical attention (P301 + P310) .

Advanced Research Questions

Q. How does the phosphonate group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing phosphoryl group activates the benzene ring for electrophilic substitution at the para position. For example, nitration or halogenation occurs preferentially at the 3-position relative to the –COOH group. Kinetic studies using DFT calculations can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial assays may arise from strain-specific responses or solubility differences. Standardize testing using:

- Microdilution assays (e.g., MIC determination against E. coli or S. aureus).

- Solubility enhancers : Co-solvents like DMSO (≤1% v/v) to avoid precipitation .

- Control experiments : Compare with structurally similar analogs (e.g., diethoxy vs. dimethoxy derivatives) .

Q. How can computational modeling predict this compound’s coordination chemistry?

Molecular docking and density functional theory (DFT) simulate metal-ligand interactions. For example, the phosphonate oxygen atoms act as Lewis bases, forming stable complexes with lanthanides (e.g., Eu³⁺) for luminescence studies. Optimize bond angles and charge transfer using software like Gaussian .

Q. What are the challenges in designing derivatives for enzyme inhibition?

- Bioisosteric replacements : Substitute the –COOH group with tetrazoles to improve bioavailability.

- Steric effects : Bulky substituents on the phosphoryl group may hinder target binding (e.g., kinase active sites).

- In vitro validation : Use fluorescence polarization assays to measure binding affinity (Kd) .

Q. How does the compound’s hydrophilicity impact its application in drug delivery systems?

The polar phosphonate and carboxylic acid groups limit blood-brain barrier permeability. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.